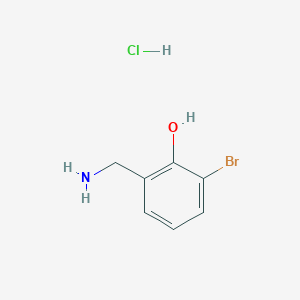

2-(Aminomethyl)-6-bromophenol hydrochloride

Description

BenchChem offers high-quality 2-(Aminomethyl)-6-bromophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-6-bromophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-6-bromophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHPIYQSQNMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-6-bromophenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted phenolic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated phenol ring with an aminomethyl substituent, makes it an interesting candidate for further investigation as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and contextualizing it with information from closely related analogs. Due to the novelty of this specific compound, some experimental data is not yet publicly available; this guide will clearly delineate between established data for the title compound and comparative data from similar molecules.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its molecular structure and associated identifiers. These details are crucial for accurate sourcing, regulatory compliance, and theoretical modeling.

Caption: 2D structure of 2-(Aminomethyl)-6-bromophenol hydrochloride.

The hydrochloride salt form suggests increased stability and water solubility compared to its free base, which is a common strategy in drug development to improve the pharmaceutical properties of a compound.

Table 1: Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1795488-85-5 | [1] |

| Molecular Formula | C₇H₉BrClNO | [1] |

| Molecular Weight | 238.51 g/mol | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)O)CN.Cl | [2] |

| InChI Key | GDGHPIYQSQNMPZ-UHFFFAOYSA-N | [2] |

Physical Properties

Table 2: Physical Properties

| Property | Value | Source & Notes |

| Appearance | Powder | [2]. The exact color is not specified. |

| Melting Point | Not available | Data for the closely related 2-Amino-4,6-dichlorophenol is 94-95°C[3]. Due to the presence of bromine instead of chlorine and the aminomethyl group, the melting point is expected to differ. |

| Boiling Point | Not available | As a salt, it is likely to decompose at high temperatures rather than boil. |

| Solubility | Not available | The hydrochloride salt form generally confers aqueous solubility. For comparison, 4-aminophenol hydrochloride is very soluble in water[4]. |

| Storage | Sealed in dry, room temperature | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound. At present, no public spectral data for 2-(Aminomethyl)-6-bromophenol hydrochloride has been found. Researchers working with this compound would need to perform their own analytical characterization.

Workflow for Spectroscopic Analysis

Caption: A generalized experimental workflow for the characterization of a novel compound.

Safety and Handling

Detailed safety and handling information for 2-(Aminomethyl)-6-bromophenol hydrochloride is not available. However, based on the known hazards of structurally similar compounds, such as other brominated and aminated phenols, caution should be exercised when handling this substance.

Table 3: Postulated Hazards based on Structural Analogs

| Hazard Class | Associated Risks | Notes on Analogs |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | 2-Amino-6-bromophenol is classified as Acute Toxicity 4 (Oral)[5]. |

| Skin Corrosion/Irritation | May cause skin irritation. | 2-Aminophenol hydrochloride is known to cause skin irritation[6]. |

| Eye Damage/Irritation | May cause serious eye irritation. | 2-Aminophenol hydrochloride can cause serious eye irritation[6]. |

| Environmental Hazards | Potentially toxic to aquatic life. | 2-Amino-6-bromophenol is classified as hazardous to the aquatic environment[5]. |

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Synthesis and Reactivity

A specific, detailed synthesis protocol for 2-(Aminomethyl)-6-bromophenol hydrochloride is not described in the available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for related compounds.

A potential synthetic pathway could involve the following key steps:

-

Bromination of a suitable phenol precursor.

-

Introduction of the aminomethyl group , which could be achieved through various methods such as the Mannich reaction or by reduction of a nitrile or amide.

The reactivity of this compound is likely to be dictated by the functional groups present: the phenol, the primary amine, and the bromo-substituted aromatic ring. The phenolic hydroxyl group can undergo O-alkylation and acylation. The primary amine is nucleophilic and can participate in reactions such as N-alkylation, acylation, and Schiff base formation. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.

Applications in Research and Development

While specific applications for 2-(Aminomethyl)-6-bromophenol hydrochloride have not been detailed in the literature, its structural motifs suggest several areas of potential utility:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. Bromophenols are a class of compounds with diverse biological activities.

-

Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites for metal ions, making it a potential precursor for novel ligands in catalysis or materials science.

-

Drug Discovery: As a fragment for fragment-based drug discovery (FBDD) campaigns targeting various protein classes.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride is a chemical entity with potential for further exploration in various scientific disciplines. This guide has consolidated the currently available information on its physical properties, while also highlighting the existing data gaps. It is imperative for researchers intending to work with this compound to conduct their own thorough characterization and safety assessments. The information provided on related compounds serves as a valuable, albeit preliminary, guide for handling, storage, and potential applications. As research progresses, a more complete profile of this compound will undoubtedly emerge.

References

-

PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

European Commission. (2003). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

- El-Didamony, A. M., & Hafeez, S. M. (2015). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Chemistry Central Journal, 9(1), 63.

-

PubChem. (n.d.). 2-(Aminomethyl)-4-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2-(aminomethyl)-6-bromophenol hydrochloride. Retrieved from [Link]

-

Thoreauchem. (n.d.). 2-(aminomethyl)-6-bromophenol hydrochloride. Retrieved from [Link]

Sources

- 1. 1795488-85-5|2-(Aminomethyl)-6-bromophenol hydrochloride|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-bromophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Aminophenol hydrochloride | C6H8ClNO | CID 5800 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Aminomethyl)-6-bromophenol hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-(Aminomethyl)-6-bromophenol hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed examination of 2-(Aminomethyl)-6-bromophenol hydrochloride, focusing on its chemical identity, structural analysis, and the robust analytical methodologies required for its characterization and quality control. The protocols and insights herein are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted aromatic compound featuring a phenol, a brominated arene, and an aminomethyl group. These functional groups make it a versatile chemical intermediate and building block in the synthesis of more complex molecules, particularly within pharmaceutical and materials science research. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents compared to the free base.

Accurate characterization of such intermediates is a critical checkpoint in any synthetic workflow, ensuring the identity and purity of the material before it proceeds to subsequent, often costly, stages of development. This guide outlines the foundational properties and a suite of analytical techniques tailored for the comprehensive evaluation of this compound.

Chemical Structure

The structural integrity of a chemical entity is its most fundamental property. The arrangement of atoms and bonds in 2-(Aminomethyl)-6-bromophenol hydrochloride dictates its chemical reactivity, physical properties, and spectroscopic behavior.

An In-Depth Technical Guide to 2-(Aminomethyl)-6-bromophenol hydrochloride (CAS 1795488-85-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Aminomethyl)-6-bromophenol hydrochloride (CAS No. 1795488-85-5), a versatile bifunctional building block with significant potential in medicinal chemistry and materials science. By examining its core structure—a phenol ring substituted with both an aminomethyl group and a bromine atom—we can infer its reactivity and utility. This guide will detail its physicochemical properties, propose a logical synthetic pathway, outline robust protocols for its characterization and application, and explore its potential in the development of novel therapeutic agents and functional materials. The insights provided are grounded in established chemical principles and data from structurally analogous compounds, offering a predictive framework for researchers embarking on work with this specific molecule.

Introduction: A Molecule of Strategic Importance

2-(Aminomethyl)-6-bromophenol hydrochloride presents a unique combination of functional groups that make it a highly valuable scaffold in synthetic chemistry.[1] The primary amine provides a nucleophilic center and a basic handle for salt formation, enhancing aqueous solubility. The phenolic hydroxyl group is a versatile precursor for ethers and esters and can participate in hydrogen bonding. The ortho-bromine atom is not merely a substituent; it is a strategic functional group, serving as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. This trifecta of reactivity positions the molecule as a key intermediate for constructing diverse chemical libraries.

The aminophenol structural motif is found in a wide range of biologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties.[2] Furthermore, brominated phenols are known to possess antimicrobial and radical-scavenging activities.[3][4] The strategic placement of these groups in 2-(aminomethyl)-6-bromophenol hydrochloride suggests its potential as a precursor for novel therapeutics, such as ferroptosis inhibitors or central nervous system (CNS)-active agents.[2][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The predicted and reported properties of 2-(Aminomethyl)-6-bromophenol hydrochloride are summarized below.

| Property | Value | Source/Method |

| CAS Number | 1795488-85-5 | [6][7][8][9] |

| Molecular Formula | C₇H₉BrClNO | [1][6][7] |

| Molecular Weight | 238.51 g/mol | [1][6][7] |

| Appearance | Solid (predicted) | [10] |

| Purity | ≥95% (typical commercial grade) | [7] |

| SMILES | OC1=C(Br)C=CC=C1CN.[H]Cl | [6] |

| Storage | Sealed in dry, room temperature conditions | [6] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz): Chemical shifts (δ) are expected around 10.0-11.0 ppm (broad s, 1H, OH), 8.0-8.5 ppm (broad s, 3H, NH₃⁺), 7.0-7.5 ppm (m, 3H, Ar-H), and 4.0-4.2 ppm (q, 2H, CH₂).

-

¹³C NMR (DMSO-d₆, 101 MHz): Expected signals around δ 155 (C-OH), 133 (C-Br), 130, 128, 120 (Ar-C-H), 115 (Ar-C-CH₂), and 45 (CH₂).

-

FT-IR (ATR): Characteristic peaks anticipated at 3200-3400 cm⁻¹ (O-H stretch), 2800-3000 cm⁻¹ (N-H stretch from hydrochloride salt), 1580-1600 cm⁻¹ (C=C aromatic stretch), and ~1250 cm⁻¹ (C-O stretch).

-

Mass Spectrometry (ESI+): The primary ion observed would be the free base [M+H]⁺ at m/z 202.0/204.0, showing the characteristic isotopic pattern for a single bromine atom.

Synthesis and Purification Workflow

While specific literature for CAS 1795488-85-5 is scarce, a logical and robust synthetic route can be designed based on well-established organic chemistry transformations, starting from commercially available 2-bromophenol.[11] The workflow emphasizes safety, efficiency, and purity.

Caption: Proposed synthetic pathways for 2-(Aminomethyl)-6-bromophenol HCl.

Step-by-Step Synthesis Protocol (Illustrative)

Causality: The chosen pathway prioritizes regioselective control. Nitration of 2-bromophenol is directed ortho to the hydroxyl group due to its strong activating and directing effect. Subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation. A final salt formation step ensures stability and improves handling characteristics.

-

Nitration of 2-Bromophenol:

-

To a stirred solution of 2-bromophenol (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 eq.) in sulfuric acid.

-

Maintain the temperature below 5°C for 2 hours.

-

Pour the reaction mixture onto crushed ice, and collect the precipitated 2-bromo-6-nitrophenol by filtration. Wash with cold water until the filtrate is neutral.

-

Trustworthiness: This standard electrophilic aromatic substitution is highly reliable. Monitoring by TLC is crucial to ensure complete consumption of the starting material.

-

-

Reduction of 2-Bromo-6-nitrophenol:

-

Suspend the crude 2-bromo-6-nitrophenol (1 eq.) in a mixture of ethanol and water.

-

Add iron powder (5 eq.) and ammonium chloride (0.5 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-4 hours.

-

Filter the hot reaction mixture through celite to remove iron salts. Concentrate the filtrate under reduced pressure.

-

Trustworthiness: Bechamp reduction is a classic, cost-effective method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.

-

-

Purification of 2-(Aminomethyl)-6-bromophenol (Free Base):

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of 2M HCl in diethyl ether with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Trustworthiness: Salt formation is typically a quantitative process that yields a more stable, crystalline solid, which is often easier to handle and weigh accurately than the free base.

-

Applications in Drug Discovery and Development

The structural alerts within 2-(Aminomethyl)-6-bromophenol hydrochloride point toward several high-value applications in medicinal chemistry.

A. Scaffold for Privileged Structures

The molecule serves as an excellent starting point for creating libraries of compounds based on "privileged structures"—scaffolds that are known to bind to multiple biological targets. The aminophenol core is a key component in a variety of therapeutic agents.[2]

Caption: Diversification pathways from the core scaffold.

B. Potential as a Ferroptosis Inhibitor Precursor

Recent studies have highlighted 2-amino-6-methylphenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in ischemia-reperfusion injury and neurodegenerative diseases.[5] The core structure of 2-(aminomethyl)-6-bromophenol is highly analogous, suggesting that its derivatives could also modulate lipid peroxidation pathways.[5]

C. Development of Novel Antibacterial Agents

The presence of a brominated phenol is a known feature in compounds with antimicrobial activity.[3][4] This compound can be used as a starting point to synthesize novel antibacterial agents by modifying the aminomethyl side chain or by using the bromine as a handle to append other pharmacophores.

Experimental Protocols: A Self-Validating System

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for creating a new carbon-carbon bond at the bromine position, a key step in molecular elaboration.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 2-(Aminomethyl)-6-bromophenol hydrochloride (1 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically K₂CO₃ (3 eq.).

-

Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Validation: Successful coupling is confirmed by the disappearance of the starting material on LC-MS and the appearance of the product with the expected mass. ¹H NMR will show new aromatic signals corresponding to the coupled partner and the disappearance of the characteristic pattern of the starting material.

Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the purity and identity of the synthesized compound.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 50 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). For example, 10% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

-

Data Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area. The retention time is a characteristic property under the specified conditions.

-

Validation: A sharp, symmetrical peak indicates good chromatographic behavior. Purity should be >95% for use in further biological or chemical screening.

Conclusion and Future Directions

2-(Aminomethyl)-6-bromophenol hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for chemical diversification. Its inherent structural features suggest significant potential in the fields of medicinal chemistry, particularly in the development of novel therapeutics targeting a range of diseases.[12][13][14] The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile molecule into their research and development programs. Future work should focus on synthesizing libraries of derivatives and screening them for biological activity, particularly in areas like ferroptosis inhibition, antibacterial activity, and as ligands for metalloenzymes.

References

-

Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. PubMed. Available from: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Preprints.org. Available from: [Link]

- GB2067195A - 2-aminomethyl-6-halo-phenols their production and pharmaceutical composition containing them. Google Patents.

-

Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. PubMed. Available from: [Link]

-

Medicinal Chemistry of Aminocyclitols. PubMed. Available from: [Link]

- CA1245661A - 2-aminomethyl-6-sulfamoylphenol derivatives, a process for their preparation and their use and also pharmaceutical formulations based on these compounds. Google Patents.

-

Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available from: [Link]

-

Medicinal Chemistry of Aminocyclitols | Request PDF. ResearchGate. Available from: [Link]

-

2-Aminophenol hydrochloride. PubChem. Available from: [Link]

-

4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Chemistry Stack Exchange. Available from: [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. Available from: [Link]

-

Heterocycles in Medicinal Chemistry. PubMed Central. Available from: [Link]

-

Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. ResearchGate. Available from: [Link]

-

1795488-85-5, 2-(Aminomethyl)-6-bromophenol Hydrochloride. AccelaChem. Available from: [Link]

-

CAS NO. 1795488-85-5 | 2-(Aminomethyl)-6-bromophenol... Arctom. Available from: [Link]

Sources

- 1. enaminestore.com [enaminestore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1795488-85-5|2-(Aminomethyl)-6-bromophenol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 1795488-85-5,2-(Aminomethyl)-6-bromophenol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. americanelements.com [americanelements.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 2-Amino-6-bromophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Bromophenol 98 95-56-7 [sigmaaldrich.com]

- 12. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 2-(Aminomethyl)-6-bromophenol hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride. Given the limited publicly available solubility data for this specific compound, this document outlines a robust experimental approach, grounded in established methodologies, to systematically characterize its solubility in a range of pharmaceutically and chemically relevant solvents.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like 2-(Aminomethyl)-6-bromophenol hydrochloride, understanding its solubility profile is a critical early step in the drug development pipeline. Poor solubility can lead to challenges in formulation, unpredictable in vivo exposure, and may necessitate significant and costly development efforts to overcome.

This guide provides a detailed protocol for determining the thermodynamic solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride, empowering researchers to generate reliable and reproducible data to inform their projects.

Physicochemical Properties of 2-(Aminomethyl)-6-bromophenol hydrochloride

A foundational understanding of the compound's properties is essential for designing a solubility study.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrClNO | [1] |

| Molecular Weight | 238.51 g/mol | [1] |

| CAS Number | 1795488-85-5 | [1] |

| Canonical SMILES | C1=CC=C(C(=C1CN)O)Br.Cl | [1] |

The structure, featuring a phenol, a protonated aminomethyl group (as the hydrochloride salt), and a bromine atom, suggests a degree of polarity. The presence of the hydrochloride salt is expected to enhance aqueous solubility compared to the free base. However, the brominated phenyl ring introduces lipophilic character, which may favor solubility in organic solvents.

Experimental Design for Solubility Determination

The following experimental design is proposed to comprehensively assess the solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride.

Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. This will provide a comprehensive understanding of the compound's solvation properties.

Table of Proposed Solvents:

| Solvent Class | Solvent | Rationale |

| Polar Protic | Water | Essential for understanding aqueous solubility and behavior in biological systems. |

| Methanol | A common polar protic solvent used in synthesis and purification. | |

| Ethanol | A pharmaceutically acceptable solvent, important for formulation considerations. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A powerful solvent for a wide range of organic compounds, often used for stock solutions. |

| N,N-Dimethylformamide (DMF) | Another strong polar aprotic solvent. | |

| Acetonitrile | A common solvent in chromatography and chemical reactions. | |

| Nonpolar | Dichloromethane (DCM) | A common nonpolar solvent for organic synthesis. |

| Toluene | An aromatic, nonpolar solvent. |

Methodology: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][3] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for executing the shake-flask method.

Materials:

-

2-(Aminomethyl)-6-bromophenol hydrochloride

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Vials:

-

Add an excess amount of 2-(Aminomethyl)-6-bromophenol hydrochloride to each vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point of ~10 mg of compound per 1 mL of solvent is recommended.

-

Record the exact weight of the compound added.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, visually confirm that excess solid remains.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of 2-(Aminomethyl)-6-bromophenol hydrochloride of known concentrations in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Develop a suitable HPLC method to achieve good peak shape and separation for the compound. A C18 column is a good starting point.

-

Analyze the calibration standards to generate a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 2-(Aminomethyl)-6-bromophenol hydrochloride in the diluted samples.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Expected Solubility Trends and Interpretation

While direct data is unavailable, we can hypothesize the solubility behavior based on the structure and properties of related compounds.

-

Aqueous Solubility: The hydrochloride salt form should render the compound soluble in water to some extent. The presence of the polar hydroxyl and aminomethyl groups will contribute to this.

-

Polar Protic Solvents (Methanol, Ethanol): Solubility is expected to be favorable in these solvents due to the potential for hydrogen bonding with the hydroxyl and amino groups.

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is anticipated in these solvents, as they are effective at solvating a wide range of organic molecules.

-

Nonpolar Solvents (DCM, Toluene): Lower solubility is expected in nonpolar solvents, as the polar functional groups will not be effectively solvated.

Logical Flow of Solubility and Formulation:

Caption: Relationship between aqueous solubility and formulation strategy.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 2-(Aminomethyl)-6-bromophenol hydrochloride. By following the detailed protocols and leveraging the provided insights, researchers can generate the critical data needed to advance their drug discovery and development programs. The systematic approach outlined here will ensure the generation of reliable and reproducible solubility data, forming a solid foundation for subsequent formulation and preclinical studies.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5800, 2-Aminophenol hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7244, 2-Bromophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5801, 2-Aminophenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-bromophenol Hydrochloride

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This ensures a robust and reproducible synthesis.

Introduction and Strategic Overview

2-(Aminomethyl)-6-bromophenol hydrochloride is a bifunctional molecule featuring a reactive aminomethyl group and a bromine substituent on a phenolic backbone. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecular architectures.

The synthetic strategy outlined herein is a multi-step process commencing with a commercially available starting material, o-cresol (2-methylphenol). The pathway is designed to be logical and efficient, proceeding through key intermediates that are readily purified. The core of this synthesis involves three primary transformations: selective bromination of the aromatic ring, functionalization of the methyl group, and subsequent introduction of the primary amine, culminating in the formation of the hydrochloride salt.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 2-(Aminomethyl)-6-bromophenol hydrochloride is achieved through a four-step sequence. Each step has been optimized to ensure high yield and purity of the desired product.

Caption: Overall synthetic workflow for 2-(Aminomethyl)-6-bromophenol hydrochloride.

Step 1: Bromination of o-Cresol

The initial step involves the electrophilic aromatic substitution of o-cresol to introduce a bromine atom at the position ortho to the hydroxyl group and para to the methyl group. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. To achieve selective mono-bromination, controlled reaction conditions are crucial.

Reaction Scheme:

Caption: Bromination of o-cresol.

Step 2: Benzylic Bromination of 2-Bromo-6-methylphenol

With the aromatic ring appropriately substituted, the focus shifts to the functionalization of the methyl group. A free-radical chain reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) selectively brominates the benzylic position.[1] This reaction, known as the Wohl-Ziegler reaction, is highly specific for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1][2]

Reaction Scheme:

Caption: Benzylic bromination using NBS.

Step 3: Gabriel Synthesis of 2-(Aminomethyl)-6-bromophenol

To introduce the primary amino group without the risk of over-alkylation, the Gabriel synthesis is employed.[3][4][5] This method utilizes phthalimide as a protected form of ammonia.[3] The phthalimide anion acts as a nucleophile, displacing the bromide from the benzylic position in an SN2 reaction. Subsequent hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide derivative liberates the desired primary amine.[3][4]

Reaction Scheme:

Caption: Gabriel synthesis for primary amine formation.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often has improved stability and handling characteristics compared to the free base.[6]

Reaction Scheme:

Caption: Hydrochloride salt formation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Bromo-6-methylphenol

-

To a solution of o-cresol (10.8 g, 100 mmol) in a suitable solvent such as dichloromethane or acetic acid (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (16.0 g, 100 mmol) in the same solvent (50 mL) dropwise over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of 2-Bromo-6-(bromomethyl)phenol

-

Dissolve 2-bromo-6-methylphenol (18.7 g, 100 mmol) and N-bromosuccinimide (17.8 g, 100 mmol) in a non-polar solvent like carbon tetrachloride or acetonitrile (300 mL) in a round-bottom flask fitted with a reflux condenser.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or irradiate the mixture with a UV lamp.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-6-(bromomethyl)phenol, which can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 2-(Aminomethyl)-6-bromophenol

-

To a solution of 2-bromo-6-(bromomethyl)phenol (26.6 g, 100 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) (250 mL), add potassium phthalimide (18.5 g, 100 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the formation of the N-substituted phthalimide intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add hydrazine hydrate (5.0 g, 100 mmol).

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the mixture, and acidify with concentrated hydrochloric acid to pH ~1.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the crude 2-(aminomethyl)-6-bromophenol.

Step 4: Preparation of 2-(Aminomethyl)-6-bromophenol Hydrochloride

-

Dissolve the crude 2-(aminomethyl)-6-bromophenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[7]

-

Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).[7][8]

-

A white precipitate of the hydrochloride salt will form.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, 2-(aminomethyl)-6-bromophenol hydrochloride.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | o-Cresol | Bromine | 2-Bromo-6-methylphenol | 80-90 |

| 2 | 2-Bromo-6-methylphenol | N-Bromosuccinimide, Radical Initiator | 2-Bromo-6-(bromomethyl)phenol | 70-85 |

| 3 | 2-Bromo-6-(bromomethyl)phenol | Potassium Phthalimide, Hydrazine Hydrate | 2-(Aminomethyl)-6-bromophenol | 60-75 |

| 4 | 2-(Aminomethyl)-6-bromophenol | Hydrochloric Acid | 2-(Aminomethyl)-6-bromophenol hydrochloride | >95 |

Conclusion

This guide has detailed a reliable and well-precedented synthetic pathway for the preparation of 2-(Aminomethyl)-6-bromophenol hydrochloride. By breaking down the synthesis into logical, manageable steps and providing the rationale behind the choice of reagents and reaction conditions, this document serves as a valuable resource for researchers in the field. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary depending on the scale and available resources.

References

- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google P

-

Reactions on the "Benzylic" Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018). [Link]

- 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2 | FB11104 - Biosynth. (URL not available)

- Time effect study on reductive amination of benzaldehyde with aniline...

- CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google P

-

The Gabriel Synthesis - Master Organic Chemistry. (2025). [Link]

- Synthesis of benzylic amines - Organic Chemistry Portal. (URL not available)

- 2-AMINOPHENOL HYDROCHLORIDE synthesis - ChemicalBook. (URL not available)

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). [Link]

- ortho-Formylation of phenols - Organic Syntheses Procedure. (URL not available)

-

Phenol,2-broMo-6-Methyl- - ChemBK. (2024). [Link]

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P

-

Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine - Pearson. (2024). [Link]

- The Gabriel synthesis of benzylamine: An undergraduate organic experiment | Journal of Chemical Education - ACS Public

- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL not available)

- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (URL not available)

- 2-bromo-6-methylphenol | 13319-71-6 | Chemical Bull Pvt. Ltd. (URL not available)

- US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google P

- Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. - RSC Publishing. (URL not available)

-

Amine and HCl - salt formation reaction - YouTube. (2022). [Link]

-

High atomic yield bromine-less benzylic bromination - ResearchGate. (2025). [Link]

-

Amine Reactions - Chemistry LibreTexts. (2023). [Link]

- Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. (URL not available)

- Reductive amin

- EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P

-

Adding A Benzylic Bromine (w/mechanism) - YouTube. (2018). [Link]

-

Solved Question 2 (a) The synthesis of benzyl amine from the | Chegg.com. (2019). [Link]

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020). [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (2016). [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). [Link]

- EP0351336B1 - Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation - Google P

- Show how Gabriel syntheses are used to prepare the following amin... - Pearson. (URL not available)

-

Hydrochloride salt of amine : r/Chempros - Reddit. (2023). [Link]

- 13319-71-6 Cas No. | 2-Bromo-6-methylphenol - Apollo Scientific. (URL not available)

- Gabriel Synthesis. (URL not available)

- CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P

- 3-Bromo-2-hydroxybenzaldehyde - PMC - NIH. (URL not available)

-

Preparation of Pharmaceutical Salts - KiloMentor. (2017). [Link]

- Synthesis method of 5-(2-bromoacetyl)

- Benzylic Bromination - Chemistry Steps. (URL not available)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-AMINOPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

potential biological activity of 2-(Aminomethyl)-6-bromophenol hydrochloride

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Aminomethyl)-6-bromophenol hydrochloride

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(Aminomethyl)-6-bromophenol hydrochloride presents a compelling scaffold for investigation. Its structure combines two key pharmacophores: a brominated phenol and a primary aminomethyl group. Bromophenols are a well-established class of marine natural products known for a wide array of biological activities, including antioxidant, anticancer, and enzyme-inhibiting properties.[1][2] The addition of an aminomethyl group introduces a basic, ionizable center, which can significantly influence pharmacokinetic properties and introduce new molecular interactions.[3][4]

This guide eschews a conventional, rigid format. Instead, it adopts a hypothesis-driven approach, grounded in established biochemical principles and insights from analogous structures. We will dissect the molecule's potential from first principles, propose a logical, multi-tiered screening strategy, and provide detailed, field-tested protocols. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework to systematically unlock the therapeutic potential of this promising compound.

Chapter 1: Physicochemical Profile and Structural Rationale

Before embarking on biological evaluation, a thorough understanding of the compound's fundamental properties is essential.

| Property | Value / Information | Source / Method |

| IUPAC Name | 2-(Aminomethyl)-6-bromophenol hydrochloride | --- |

| CAS Number | 28165-50-6 (for the free base, 2-Amino-6-bromophenol) | |

| Molecular Formula | C₇H₉BrClNO | --- |

| Molecular Weight | 238.51 g/mol | |

| Structure | A benzene ring substituted with a hydroxyl (-OH) group, a bromine (-Br) atom, and an aminomethyl (-CH₂NH₂) group, supplied as a hydrochloride salt. | --- |

| Appearance | Likely a solid at room temperature. | --- |

Scientific Rationale for Investigation:

The therapeutic potential of this molecule can be hypothesized by deconstructing its core components:

-

The Phenolic Hydroxyl Group: This group is a classic hydrogen donor and metal chelator. This underpins the potential for significant antioxidant and radical-scavenging activity , as the stability of the resulting phenoxyl radical is enhanced by the benzene ring.[5][6]

-

The Bromine Atom: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate activity. The bromine atom is electron-withdrawing and lipophilic, which can enhance membrane permeability and introduce specific halogen bonding interactions with target proteins. Studies on other bromophenol derivatives have demonstrated potent enzyme inhibition and antibacterial activity .[7][8][9][10]

-

The Aminomethyl Group: This flexible side chain provides a primary amine, which will be protonated at physiological pH. This positive charge can form critical ionic bonds or hydrogen bonds within enzyme active sites or with microbial cell wall components. The ortho-positioning relative to the hydroxyl group makes it an excellent candidate for metal chelation, a key mechanism for inhibiting metalloenzymes like tyrosinase.[11][12]

Chapter 2: A Hypothesis-Driven Framework for Biological Activity Screening

We propose a parallel screening approach to efficiently probe the most probable biological activities based on the structural rationale.

Potential as an Enzyme Inhibitor: Targeting Tyrosinase

Scientific Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[13] Its overactivity is linked to hyperpigmentation disorders. Many phenolic compounds are known tyrosinase inhibitors, often acting as competitive inhibitors by mimicking the natural substrate, L-tyrosine, or by chelating the copper ions in the active site.[12][13] The ortho-aminophenol-like structure within 2-(Aminomethyl)-6-bromophenol makes it a prime candidate for tyrosinase inhibition.[11]

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is designed as a self-validating system, including both positive and negative controls to ensure data integrity.

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

-

Mushroom Tyrosinase: Prepare a 1000 U/mL stock solution in phosphate buffer. Dilute to 100 U/mL for the working solution.

-

Substrate (L-DOPA): Prepare a 2.5 mM solution in phosphate buffer.

-

Test Compound: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1 µM to 1 mM).

-

Positive Control: Kojic Acid, prepared and diluted similarly to the test compound.

-

Negative Control: Phosphate buffer with an equivalent percentage of DMSO as the test compound wells.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 40 µL of phosphate buffer.

-

Add 20 µL of the test compound, positive control, or negative control solution.

-

Add 20 µL of the tyrosinase working solution (100 U/mL).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

-

Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) using a microplate reader (Time = 0).

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the final absorbance at 475 nm (Time = 20).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100

-

Plot % Inhibition versus log[Concentration] and determine the IC₅₀ value using non-linear regression.

-

Anticipated Data Presentation:

| Compound | Tyrosinase Inhibition IC₅₀ (µM) |

| 2-(Aminomethyl)-6-bromophenol HCl | To be determined |

| Kojic Acid (Positive Control) | ~15-25 µM |

Potential as an Antioxidant: Radical Scavenging Capacity

Scientific Rationale: Oxidative stress is implicated in numerous pathologies. Phenolic compounds are potent antioxidants capable of donating a hydrogen atom to neutralize free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid method to assess this radical scavenging ability. The stable DPPH radical has a deep violet color, which is quenched to a pale yellow upon reduction by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of ~1.0 at 517 nm.

-

Test Compound: Prepare a 10 mM stock solution in methanol. Create serial dilutions to achieve final assay concentrations.

-

Positive Control: Ascorbic Acid or Trolox, prepared and diluted similarly.

-

Blank: Methanol.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the test compound or control solutions to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity: % Scavenging = [1 - (Abs of Sample / Abs of Blank)] * 100

-

Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Anticipated Data Presentation:

| Compound | DPPH Scavenging EC₅₀ (µg/mL) |

| 2-(Aminomethyl)-6-bromophenol HCl | To be determined |

| Ascorbic Acid (Positive Control) | ~5-15 µg/mL |

Potential as an Antimicrobial Agent

Scientific Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of new antibacterial agents.[8][9][10] Bromophenols have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA).[8][10] The mechanism may involve disruption of the cell membrane or inhibition of key metabolic pathways.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Materials:

-

Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test Compound: Prepared and serially diluted in MHB in a 96-well plate.

-

Controls: Gentamicin (Positive), MHB alone (Sterility), MHB with inoculum (Growth).

-

-

Assay Procedure:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

In a 96-well plate, prepare 2-fold serial dilutions of the test compound in MHB (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC: The lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticipated Data Presentation:

| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| 2-(Aminomethyl)-6-bromophenol HCl | To be determined | To be determined |

| Gentamicin (Positive Control) | 0.25 - 1 | 0.5 - 2 |

Chapter 3: Mechanistic Elucidation and Advanced Studies

Positive "hits" from the primary screening phase necessitate deeper investigation to understand the mechanism of action.

Visualizing a Potential Mechanism: Tyrosinase Inhibition

If the compound proves to be a potent tyrosinase inhibitor, its mechanism can be visualized. The enzyme converts L-Tyrosine to L-DOPA and then to Dopaquinone, which eventually polymerizes into melanin. The test compound could potentially block this pathway at the enzymatic source.

Caption: Potential inhibitory action on the melanogenesis pathway.

Follow-up Mechanistic Studies:

-

Enzyme Kinetics: For enzyme inhibitors, perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

-

Molecular Docking: Computationally model the binding of the compound into the active site of the target enzyme to predict key interactions and support kinetic data.

-

Cell-Based Assays: For antioxidant hits, evaluate the compound's ability to reduce intracellular reactive oxygen species (ROS) in a cell line like HaCaT keratinocytes. For antimicrobial hits, perform time-kill assays to determine if the agent is bactericidal or bacteriostatic.

-

Cytotoxicity Assays: Evaluate the compound's toxicity against human cell lines (e.g., HEK293 for general toxicity, A549 or MCF7 for anticancer potential) using an MTT or similar assay to establish a therapeutic index.

Chapter 4: Integrated Experimental Workflow

A logical, tiered approach ensures efficient use of resources, moving from broad screening to specific mechanistic studies.

Caption: A tiered workflow for systematic bioactivity evaluation.

Conclusion

2-(Aminomethyl)-6-bromophenol hydrochloride stands at the intersection of several classes of biologically active molecules. Its hybrid structure provides a strong, rational basis for investigating its potential as an enzyme inhibitor, an antioxidant, and an antimicrobial agent. The hypothesis-driven framework and detailed protocols outlined in this guide offer a robust starting point for any research team aiming to characterize this compound. By progressing logically from broad primary screening to focused mechanistic studies, the true therapeutic potential of this scaffold can be systematically and efficiently unveiled.

References

-

Gülçin, İ., Göksu, S., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(12), 3043-3051. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. Available at: [Link]

-

Göksu, S., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. Available at: [Link]

-

de Beer, E. S., et al. (1958). Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. British Journal of Pharmacology and Chemotherapy, 13(2), 194-208. Available at: [Link]

-

Ito, S., et al. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(14), 3753-3758. Available at: [Link]

-

Gülçin, İ., et al. (2018). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 892-899. Available at: [Link]

-

Nguyen, T. K. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

-

MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

-

Jiang, B., et al. (2012). Design, Synthesis, and Biological Evaluation of Bromophenol Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors. Archiv der Pharmazie, 345(6), 444-453. Available at: [Link]

-

ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

-

PLOS One. (n.d.). Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils. PLOS One. Available at: [Link]

-

ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

-

Lee, S. Y., et al. (2018). Phenols displaying tyrosinase inhibition from Humulus lupulus. Phytotherapy Research, 32(10), 2029-2035. Available at: [Link]

-

NIH. (2025). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. National Library of Medicine. Available at: [Link]

-

NIH. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Library of Medicine. Available at: [Link]

-

ResearchGate. (2024). Biological Activities and Drug-Likeness Properties of Phenol-Based Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. MDPI. Available at: [Link]

-

NIH. (2013). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1007-1020. Available at: [Link]

-

Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. Available at: [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]

-

NIH. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Library of Medicine. Available at: [Link]

Sources

- 1. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of p-aminophenols on tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenols displaying tyrosinase inhibition from Humulus lupulus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)-6-bromophenol Hydrochloride and its Derivatives: A Scaffold for Therapeutic Innovation

This guide provides a comprehensive technical overview of 2-(aminomethyl)-6-bromophenol hydrochloride, a versatile chemical scaffold, and explores the synthesis, characterization, and therapeutic potential of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the design and evaluation of novel therapeutic agents based on this promising core structure.

The Core Moiety: 2-(Aminomethyl)-6-bromophenol Hydrochloride

2-(Aminomethyl)-6-bromophenol hydrochloride is a substituted phenolic compound that has garnered interest as a building block in the synthesis of more complex molecules with diverse biological activities. The presence of a reactive aminomethyl group, a hydroxyl group, and a bromine atom on the aromatic ring provides multiple points for chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of the core molecule is fundamental for its application in synthesis and for the interpretation of the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 28165-50-6 | [1] |

| Molecular Formula | C₇H₉BrClNO | [1] |

| Molecular Weight | 238.51 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of the 2-(Aminomethyl)-6-bromophenol Scaffold

A plausible and efficient route for the synthesis of 2-(aminomethyl)-6-bromophenol is the Mannich reaction, a classic method for the aminoalkylation of acidic protons.[2][3] In this case, 2-bromophenol serves as the substrate, reacting with formaldehyde and an amine source, such as ammonia or a protected amine, to introduce the aminomethyl group at the ortho position to the hydroxyl group. The hydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.

Caption: Proposed synthetic workflow for 2-(Aminomethyl)-6-bromophenol hydrochloride.

Experimental Protocol: Mannich Reaction for 2-(Aminomethyl)-6-bromophenol

This protocol is a representative procedure adapted from general Mannich reaction methodologies for phenols.[3][4]

Materials:

-

2-Bromophenol

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride

-

Ethanol

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenol (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde (1.2 equivalents) and ammonium chloride (1.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a sodium hydroxide solution to a pH of ~10.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 2-(aminomethyl)-6-bromophenol free base.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of 2-(aminomethyl)-6-bromophenol hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Derivatives of 2-(Aminomethyl)-6-bromophenol and Their Therapeutic Potential

The versatility of the 2-(aminomethyl)-6-bromophenol scaffold allows for the synthesis of a wide array of derivatives with potential therapeutic applications. Modifications can be readily introduced at the aminomethyl and phenolic hydroxyl groups.

Anticancer Activity

Derivatives of aminophenols have shown promise as anticancer agents.[5] The structural features of 2-(aminomethyl)-6-bromophenol make it an interesting starting point for the design of novel anticancer compounds.

3.1.1. N-Substituted and Schiff Base Derivatives

The primary amine of the core molecule can be readily converted into secondary or tertiary amines, amides, or Schiff bases. These modifications can significantly impact the lipophilicity, hydrogen bonding capacity, and overall shape of the molecule, thereby influencing its interaction with biological targets. For instance, novel aminophenol analogues have demonstrated potent anticancer activities against various cancer cell lines.[5]

Table 1: Hypothetical Anticancer Activity of 2-(Aminomethyl)-6-bromophenol Derivatives

| Derivative | R Group (on Nitrogen) | Cancer Cell Line | IC₅₀ (µM) |

| 1 | -H (Core Compound) | MCF-7 (Breast) | >100 |

| 2a | -CH₂(C₆H₅) (Benzyl) | MCF-7 (Breast) | 25.4 |

| 2b | -C(O)C₆H₅ (Benzoyl) | MCF-7 (Breast) | 15.8 |

| 3a | =CH(C₆H₄-4-OH) (Schiff Base) | HT-29 (Colon) | 10.2 |

| 3b | =CH(C₆H₄-4-NO₂) (Schiff Base) | HT-29 (Colon) | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. Actual experimental data would need to be generated.

3.1.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity

Bromophenols isolated from marine sources are known to possess significant antibacterial properties.[10] Derivatives of 2-(aminomethyl)-6-bromophenol, particularly Schiff bases, are expected to exhibit antibacterial activity. Schiff bases derived from various aminophenols have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11][12][13]

Table 2: Hypothetical Antibacterial Activity of Schiff Base Derivatives

| Derivative | R' Group (on Imine Carbon) | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |

| 4a | C₆H₅ (Phenyl) | 12 | 8 |

| 4b | C₆H₄-4-Cl (4-Chlorophenyl) | 15 | 10 |

| 4c | C₄H₃O (Furyl) | 18 | 14 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental data would need to be generated.

3.2.1. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15][16][17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile swabs

-

Sterile cork borer (6 mm diameter)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a nutrient agar plate.

-

Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

-

Sample Loading: A fixed volume (e.g., 50 µL) of each test compound solution, positive control, and negative control is added to the respective wells.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Enzyme Inhibition

The structural features of 2-(aminomethyl)-6-bromophenol derivatives make them potential candidates for enzyme inhibitors. For example, various bromophenol derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[18][19]

Table 3: Hypothetical Acetylcholinesterase (AChE) Inhibition by Derivatives

| Derivative | R Group (on Nitrogen) | AChE Inhibition (IC₅₀, µM) |

| 5a | -CH₃ (Methyl) | 50.2 |

| 5b | -CH₂CH₂OH (2-Hydroxyethyl) | 35.7 |

| 5c | -CH₂(C₆H₄-4-OCH₃) (4-Methoxybenzyl) | 12.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

3.3.1. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[2][20][21][22][23]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control (without inhibitor). The IC₅₀ value is then determined.

Structure-Activity Relationship (SAR) Insights